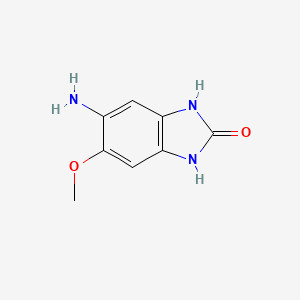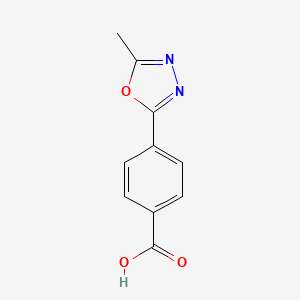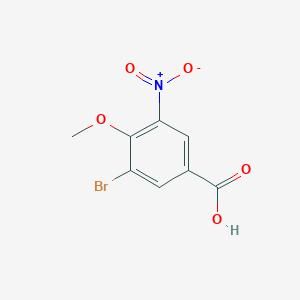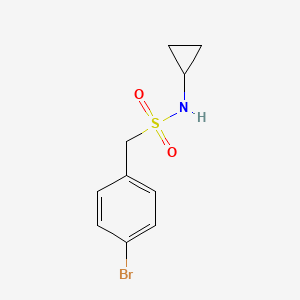
6-Bromo-3,4-dichloroquinoline
Descripción general
Descripción
6-Bromo-3,4-dichloroquinoline is a halogenated quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms on the quinoline nucleus can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of halogenated quinolines, such as 6-bromoquinoline derivatives, can be achieved through various synthetic routes. The Friedländer approach is one method, where nitration of 3-bromobenzaldehyde followed by reduction and condensation with ketones yields 6-bromoquinoline derivatives . Another method involves the Knorr synthesis, which uses a condensation between β-keto esters and 4-bromoaniline, followed by cyclization to produce 6-bromoquinolin-2(1H)-one . Additionally, the Skraup reaction has been employed to synthesize 6-bromoquinoline from 4-bromoaniline, glycerol, and nitrobenzene, with the highest yield reported at 54% under specific conditions10.
Molecular Structure Analysis
The molecular structure of halogenated quinolines is characterized by the presence of a quinoline core with halogen atoms at specific positions. For instance, the crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, crystallizes in the triclinic system and exhibits hydrogen bonding and π-stacking interactions . These structural features are crucial for the compound's interaction with biological targets and can influence its pharmacological properties.
Chemical Reactions Analysis
Halogenated quinolines can undergo various chemical reactions due to the presence of reactive halogen atoms. For example, 6-bromoquinoline derivatives can be dimerized using Ni(0) to form biquinolines or can be modified under Sonogashira conditions to afford 6-alkynyl derivatives . The reactivity of these compounds can also be exploited in the synthesis of complex molecules, such as the formation of bromonium ylides in the synthesis of 4-bromo-1,2-dihydroisoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-3,4-dichloroquinoline are influenced by the halogen substituents. These compounds typically have high emission quantum yields, as indicated by the optical properties of 6,6'-biquinolines . The presence of bromine and chlorine atoms can also affect the boiling point, melting point, solubility, and stability of the compound. The electronic effects of the halogens can influence the acidity of protons adjacent to the nitrogen atom in the quinoline ring, potentially affecting the compound's behavior in acid-base reactions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- 6-Bromo-3,4-dichloroquinoline has been utilized in various chemical syntheses. For instance, a study explored the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, a derivative of 6-bromoquinoline, detailing the synthesis process and optimizing conditions for specific reactions (Wlodarczyk et al., 2011). Another synthesis involved 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline, a type of anti-TB drug derivative (Sun Tie-min, 2009).
Pharmacological Research
- Research in pharmacology has led to the development of various compounds using 6-bromo-3,4-dichloroquinoline. For instance, a study synthesized 6-bromoquinazolinone derivatives, known for their anti-inflammatory, analgesic, and anti-bacterial activities (Ch. Rajveer et al., 2010). Additionally, some 4-anilinoquinazolines derivatives, including those with a bromo group, have been evaluated for cytotoxic, genotoxic, and antiprotease effects, indicating potential anticancer properties (Jantová et al., 2001).
Biological Evaluation
- Biological evaluations have been conducted on various quinoline derivatives, including those with bromo groups, for their potential as anticancer agents. One study found that 6-bromo-5-nitroquinoline showed significant antiproliferative activity against certain cancer cell lines (Köprülü et al., 2018).
Antimicrobial Activity
- Quinoline derivatives have been studied for their antimicrobial properties. A synthesis and characterization of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, which include 6-bromo-2-methylquinazoline, revealed significant antimicrobial and other biological activities (Sahu et al., 2008).
Propiedades
IUPAC Name |
6-bromo-3,4-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDBPPHFTFARAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590585 | |
| Record name | 6-Bromo-3,4-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927801-17-0 | |
| Record name | 6-Bromo-3,4-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






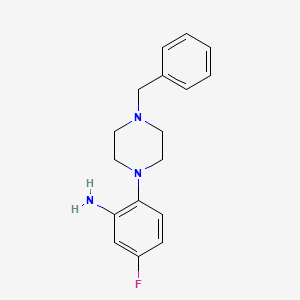


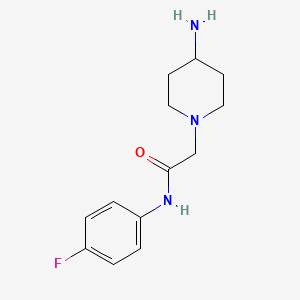
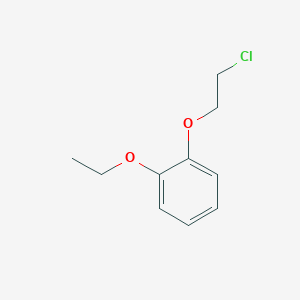
![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)
